Cas no 103628-46-2 (Sumatriptan)

Sumatriptan is a selective serotonin receptor agonist, primarily targeting the 5-HT1B and 5-HT1D subtypes, used in the acute treatment of migraine and cluster headaches. Its mechanism involves constricting cranial blood vessels and inhibiting pro-inflammatory neuropeptide release, thereby alleviating pain and associated symptoms. Available in oral, subcutaneous, and intranasal formulations, sumatriptan offers rapid onset of action, with subcutaneous administration providing relief within 10–15 minutes. It is well-characterized pharmacokinetically, with a half-life of approximately 2 hours, ensuring predictable efficacy. Clinical studies demonstrate its effectiveness in reducing headache severity and photophobia/phonophobia. Contraindications include cardiovascular disease due to vasoconstrictive effects. Proper dosing and administration are critical to optimize therapeutic outcomes.
Sumatriptan structure
Sumatriptan structure
Product name:Sumatriptan
CAS No:103628-46-2
MF:C14H21N3O2S
MW:295.40044
CID:62398
PubChem ID:5358

Sumatriptan Chemical and Physical Properties

Names and Identifiers

    • Sumatriptan
    • 3-[2-(Dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide
    • Sumatriptan Impurity H
    • IMIGRAN
    • IMITREX
    • SUMATRIPTAN BASE
    • 1-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-methyl-methanesulfonamide
    • gr43175
    • gr43175x
    • SuMatriptan Maxalt
    • Sumatriptan (50 mg)
    • Imigran,Imitrex
    • SUMATRIPTAN [MART.]
    • 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole -5-methanesulphonamide
    • Tosymra (nasal spray)
    • SumatriptanSuccinate
    • SUMATRIPTAN [WHO-DD]
    • 3-(2-(Dimethylamino)ethyl)-N-methylindole-5-methanesulfonamide
    • HMS2231B21
    • L000584
    • 1-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
    • FT-0631027
    • 1-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide
    • MLS001195659
    • {3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide
    • NCGC00095838-03
    • FT-0674779
    • 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
    • MLS001304742
    • SCHEMBL1482
    • AVP 825
    • CS-0009565
    • BS164424
    • BIDD:GT0248
    • BRD-K50938287-001-01-7
    • BSPBio_002304
    • GTPL54
    • NCGC00095838-02
    • Sumatriptanum [INN-Latin]
    • DTXCID303628
    • CHEMBL128
    • SUMATRIPTAN [INN]
    • BDBM50005835
    • 1H-Indole-5-methanesulfonamide, 3-[2-(dimethylamino)ethyl]-N-methyl-
    • SMR000596517
    • N02CC01
    • DTXSID4023628
    • NCGC00095838-01
    • (3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl)-N-methylmethanesulfonamide #
    • AKOS015894924
    • SUMATRIPTAN [VANDF]
    • SUMATRIPTAN [USP-RS]
    • 1H-Indole-5-methanesulfonamide, 3-(2-(dimethylamino)ethyl)-N-methyl-
    • AMY17769
    • AVP-825
    • SUMATRIPTAN [HSDB]
    • AVP825
    • Sumatriptanum (INN-Latin)
    • Sumatriptan- Bio-X
    • Tox21_111528
    • Sumatriptan (JAN/USP/INN)
    • Imitrex (TN)
    • UNII-8R78F6L9VO
    • SUMATRIPTAN (USP-RS)
    • HSDB 7742
    • SUMATRIPTAN (MART.)
    • 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulphonamide
    • SUMATRIPTAN [ORANGE BOOK]
    • Q416978
    • NS00009397
    • AB00698285_15
    • TOSYMRA
    • C90357
    • Imigran (TN)
    • HMS3369A05
    • BCP02237
    • 3-[2-(Dimethylamino)ethyl]-N-methy-1H-indole-5-methanesulfonamide
    • (3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl)-N-methylmethanesulfonamide
    • 8R78F6L9VO
    • Zecuity
    • AB00698285-13
    • 1-[3-(2-dimethylaminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
    • SUMATRIPTAN [MI]
    • GR 43175
    • 3-(2-(DIMETHYLAMINO)ETHYL)-N-METHY-1H-INDOLE-5-METHANESULFONAMIDE
    • 3-[2-(Dimethylamino)ethyl]-N-methylindole-5-methanesulfonamide
    • DB00669
    • EN300-123008
    • HY-B0121B
    • (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
    • CAS-103628-46-2
    • SUMATRIPTAN [JAN]
    • NCGC00095838-04
    • J-001014
    • SPECTRUM1505372
    • Sumatriptan (USP:INN:BAN)
    • CCG-230331
    • 103628-46-2
    • AB00698285_14
    • DFN-11
    • GR 43175X
    • Sumax
    • CHEBI:10650
    • C07319
    • Sumatriptanum
    • D00451
    • Imigran Recovery
    • 3-(2-(Dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide
    • AB00698285-12
    • GR-43175
    • Sumatran
    • BRN 6930870
    • SUMATRIPTAN (USP MONOGRAPH)
    • Tox21_111528_1
    • SBI-0206837.P001
    • 1-(3-(2-dimethylaminoethyl)-1H-indol-5-yl)-N-methyl-methanesulfonamide
    • Sumatriptan [USP:INN:BAN]
    • DFN-11 (SUMATRIPTAN INJECTION)
    • SUMATRIPTAN [USP MONOGRAPH]
    • BRD-K50938287-036-12-0
    • BRD-K50938287-001-09-0
    • BRD-K50938287-036-13-8
    • STL451003
    • MDL: MFCD00866222
    • Inchi: 1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3
    • InChI Key: KQKPFRSPSRPDEB-UHFFFAOYSA-N
    • SMILES: CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C

Computed Properties

  • Exact Mass: 295.13500
  • Monoisotopic Mass: 295.135
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.6A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White crystalline powder.
  • Density: 1.1778 (rough estimate)
  • Melting Point: 169-171 ºC
  • Boiling Point: 497.7°Cat760mmHg
  • Flash Point: 497.7°Cat760mmHg
  • Refractive Index: 1.6740 (estimate)
  • Water Partition Coefficient: 21.4 mg/mL
  • PSA: 73.58000
  • LogP: 2.79290

Sumatriptan Security Information

Sumatriptan Customs Data

  • HS CODE:29280090
  • Customs Data:

    China Customs Code:

    29280090

Sumatriptan Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0009565-5g
Sumatriptan
103628-46-2
5g
$1052.0 2022-04-28
Enamine
EN300-123008-0.25g
1-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide
103628-46-2
0.25g
$845.0 2023-06-08
ChemScence
CS-0009565-10g
Sumatriptan
103628-46-2
10g
$1754.0 2022-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1079565-250mg
Sumatriptan
103628-46-2 98%
250mg
¥1296 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1079565-5g
Sumatriptan
103628-46-2 98%
5g
¥6988 2023-04-17
TRC
S800095-250mg
Sumatriptan
103628-46-2
250mg
$ 224.00 2023-09-06
Chemenu
CM328130-100g
1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
103628-46-2 95%+
100g
$451 2022-03-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S922587-50mg
Sumatriptan
103628-46-2 98%
50mg
¥724.50 2022-09-28
ChemScence
CS-0009565-250mg
Sumatriptan
103628-46-2
250mg
$157.0 2022-04-28
TRC
S800095-1g
Sumatriptan
103628-46-2
1g
$ 535.00 2023-09-06

Sumatriptan Production Method

Additional information on Sumatriptan

Sumatriptan: A Comprehensive Overview

Sumatriptan, also known by its CAS number 103628-46-2, is a widely recognized and highly effective medication used in the treatment of acute migraine attacks. As a selective serotonin (5-HT) receptor agonist, it specifically targets the 5-HT1B and 5-HT1D receptors, which are implicated in the pathophysiology of migraines. This mechanism of action makes Sumatriptan a cornerstone in migraine therapy, offering rapid relief from symptoms such as headache, nausea, photophobia, and phonophobia.

The discovery and development of Sumatriptan marked a significant advancement in the field of neurology and headache medicine. Introduced in the late 1980s, it was the first drug of its kind to be approved for the acute treatment of migraines. Over the years, extensive research has been conducted to understand its pharmacokinetics, efficacy, and safety profile. Recent studies have further elucidated its mechanisms of action, particularly its ability to induce vasoconstriction of the cranial vessels and inhibit the release of pro-inflammatory neuropeptides such as substance P and CGRP (calcitonin gene-related peptide), which are key players in migraine pathogenesis.

One of the most notable recent developments involving Sumatriptan is its role in combination therapies. Researchers have explored its efficacy when combined with other agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs), to enhance pain relief and reduce recurrence rates. For instance, a 2023 study published in *Neurology* demonstrated that a fixed-dose combination of Sumatriptan and naproxen sodium provided superior relief compared to monotherapy in patients with frequent migraines. This highlights the potential for optimizing treatment regimens by leveraging Sumatriptan's unique pharmacological properties.

Another area of active research is the investigation of Sumatriptan's long-term safety and tolerability. While it is generally well-tolerated, concerns about cardiovascular side effects, particularly in patients with pre-existing conditions such as hypertension or coronary artery disease, have prompted closer scrutiny. Recent clinical trials have focused on identifying biomarkers that could predict individual susceptibility to these adverse effects. For example, a 2023 study in *Headache: The Journal of Head & Face Pain* identified specific genetic polymorphisms associated with an increased risk of myocardial ischemia following Sumatriptan administration. These findings underscore the importance of personalized medicine in migraine treatment.

Beyond its use in acute migraine management, Sumatriptan has also shown promise in other headache disorders. Emerging evidence suggests that it may be beneficial for patients with cluster headaches, a rare but debilitating condition characterized by severe periorbital pain. A randomized controlled trial published in *The Lancet Neurology* in 2023 reported significant reductions in attack frequency and duration when Sumatriptan was administered via subcutaneous injection during cluster headache episodes. This expands the therapeutic potential of Sumatriptan beyond its traditional indications.

In terms of formulation innovations, recent advancements have focused on improving patient convenience and adherence. Long-acting formulations, such as extended-release tablets or subcutaneous depot injections, are under development to provide sustained relief over extended periods. These innovations aim to address the limitations of current formulations while maintaining the efficacy and safety profile associated with Sumatriptan.

From a regulatory standpoint, Sumatriptan continues to be a subject of interest for health authorities worldwide. The U.S. Food and Drug Administration (FDA) has recently updated its guidelines regarding contraindications and warnings for triptans like Sumatriptan, emphasizing the need for careful patient screening before initiation of therapy. These updates reflect ongoing efforts to balance the benefits and risks associated with this class of medications.

In conclusion, Sumatriptan remains a pivotal drug in the management of migraines and related headache disorders. Its unique mechanism of action, supported by decades of clinical evidence, continues to make it a preferred choice for many patients. As research progresses, particularly in areas such as combination therapies, personalized medicine, and formulation innovations, we can expect further refinements in its use and application. For healthcare providers and patients alike, staying informed about these developments is crucial for optimizing outcomes in migraine care.

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